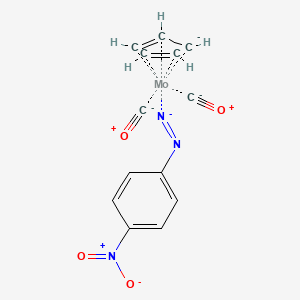
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide is a complex organometallic compound that combines the properties of carbon monoxide, cyclopenta-1,3-diene, molybdenum, and (4-nitrophenyl)iminoazanide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide typically involves the coordination of molybdenum with cyclopenta-1,3-diene and carbon monoxide, followed by the introduction of the (4-nitrophenyl)iminoazanide ligand. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the coordination reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and primary use in research settings. the principles of organometallic synthesis, such as controlled temperature, pressure, and the use of high-purity reagents, would be applicable in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of molybdenum oxides and other by-products.
Reduction: Reduction reactions can alter the oxidation state of molybdenum, potentially leading to different coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield molybdenum oxides, while substitution reactions can produce a variety of molybdenum complexes with different ligands .
Scientific Research Applications
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide has several scientific research applications:
Mechanism of Action
The mechanism by which carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide exerts its effects involves the coordination of the molybdenum center with various ligands. This coordination can alter the electronic properties of the compound, enabling it to participate in catalytic cycles and interact with biological molecules. The molecular targets and pathways involved include enzyme active sites and protein binding domains .
Comparison with Similar Compounds
Similar Compounds
Cyclopentadienyl molybdenum tricarbonyl dimer: Similar in structure but lacks the (4-nitrophenyl)iminoazanide ligand.
Carbon monoxide;cyclopenta-1,3-diene;manganese: Similar coordination complex with manganese instead of molybdenum.
Uniqueness
Carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide is unique due to the presence of the (4-nitrophenyl)iminoazanide ligand, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific catalytic and biological interactions that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C13H9MoN3O4-2 |
|---|---|
Molecular Weight |
367.18 g/mol |
IUPAC Name |
carbon monoxide;cyclopenta-1,3-diene;molybdenum;(4-nitrophenyl)iminoazanide |
InChI |
InChI=1S/C6H4N3O2.C5H5.2CO.Mo/c7-8-5-1-3-6(4-2-5)9(10)11;1-2-4-5-3-1;2*1-2;/h1-4H;1-5H;;;/q2*-1;;; |
InChI Key |
VAXMVPFYGONSPX-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[CH-]1C=CC=C1.C1=CC(=CC=C1N=[N-])[N+](=O)[O-].[Mo] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azabicyclo[2.2.0]hexa-2,5-diene](/img/structure/B14730968.png)
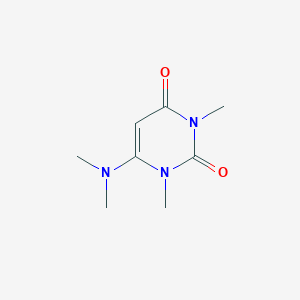
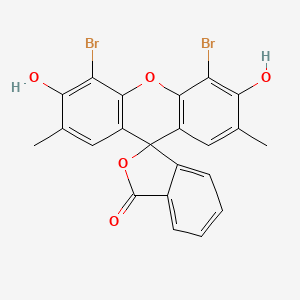
![6-Methyloctahydro-2H-pyrido[1,2-a]pyrazine](/img/structure/B14730980.png)

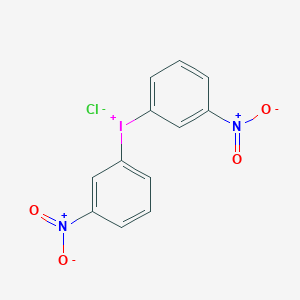

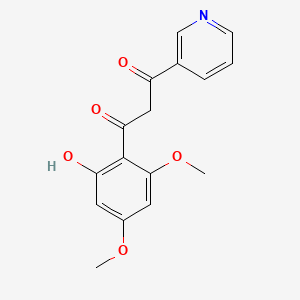
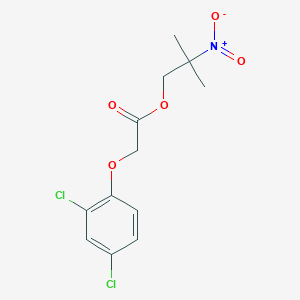


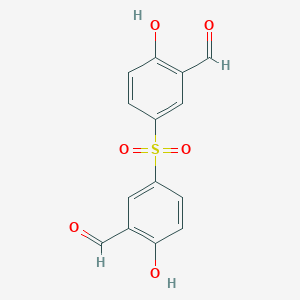
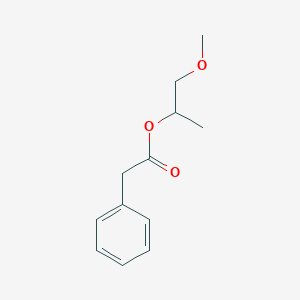
![Pentyl 2-{[(pentyloxy)carbonyl]oxy}propanoate](/img/structure/B14731055.png)
